7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Description
7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H24N2O5S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.11266422 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Selectivity
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
This compound is a potent inhibitor of PNMT, an enzyme crucial in epinephrine synthesis. It shows high selectivity toward PNMT compared to alpha 2-adrenoceptor, making it significant for studies focused on neurotransmitter regulation and potentially, treatments for diseases like depression or Parkinson's (Grunewald et al., 1997).
Design of Potent and Selective Inhibitors
The modification of this compound leads to the development of derivatives with increased potency and selectivity for PNMT. This is critical for designing drugs targeting specific enzymes without affecting others, which is vital in reducing side effects (Grunewald et al., 2005).
Chemical Synthesis and Reactivity
Cycloaddition Reactions
The compound and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, its reaction with pyridinium N-ylide is crucial in creating diverse structures, which can have pharmacological significance (Tominaga et al., 1992).
Binding and Molecular Modeling Studies
Understanding the binding characteristics of this compound with enzymes like PNMT aids in molecular modeling, which is essential in drug design. Studies on how its structure affects binding can lead to the development of more effective therapeutic agents (Grunewald et al., 2006).
Potential Pharmacological Applications
- Development of Blood-Brain Barrier Penetrating Inhibitors: Adjusting the lipophilicity of this compound leads to derivatives that can cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders (Romero et al., 2004).
Reaction Mechanisms and Derivatives
Reaction Mechanisms with Isoquinoline Oxides
The compound’s reaction with isoquinoline oxides and understanding its mechanisms is valuable for synthesizing novel compounds with potential therapeutic properties (Takeuchi et al., 1992).
Generation of Quinoline Derivatives
It plays a role in the synthesis of quinoline derivatives, which are important in medicinal chemistry for their diverse biological activities (Ukrainets et al., 2014).
Properties
IUPAC Name |
7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-23-12-15-4-3-8-18(15)25(21,22)16-6-5-13-7-9-17(24(2,19)20)11-14(13)10-16/h5-6,10,15H,3-4,7-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLOOVWJCOLYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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